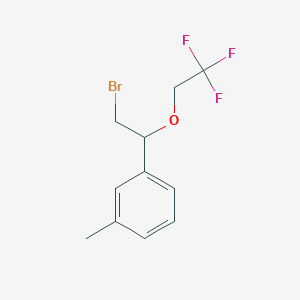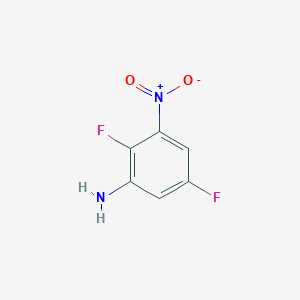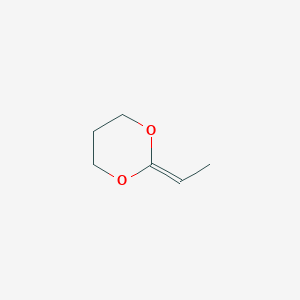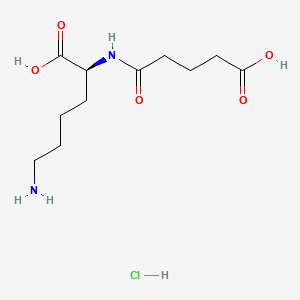
(2S)-6-amino-2-(4-carboxybutanamido)hexanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxybutanamido group, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as lysine and succinic anhydride.
Amidation Reaction: The amino group of lysine reacts with succinic anhydride to form an amide bond, resulting in the formation of 6-amino-2-(4-carboxybutanamido)hexanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free amine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxybutanamido group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Lysine: A naturally occurring amino acid with a similar structure.
Succinic Acid: A dicarboxylic acid used in the synthesis of the compound.
Glutamic Acid: Another amino acid with similar functional groups.
Uniqueness
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further study and development.
特性
分子式 |
C11H21ClN2O5 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC名 |
(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O5.ClH/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16;/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18);1H/t8-;/m0./s1 |
InChIキー |
LKMGETUZLSSALS-QRPNPIFTSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


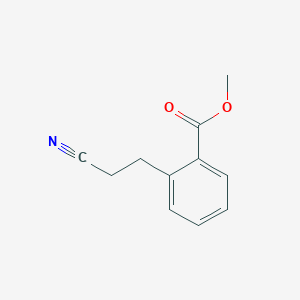
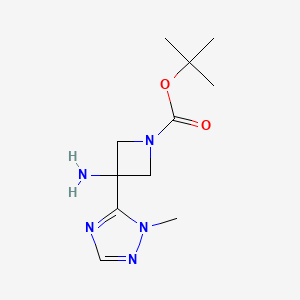
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
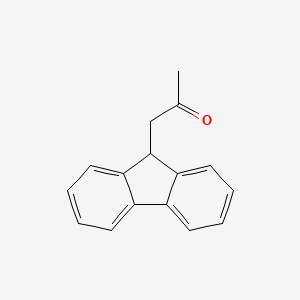


![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
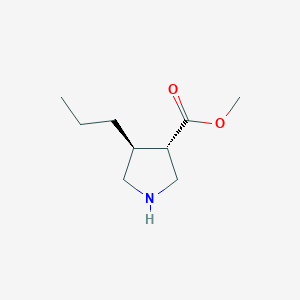
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
